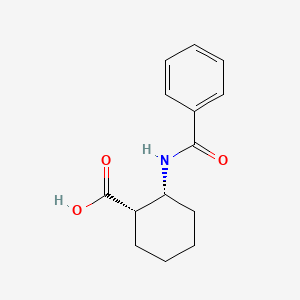

(+)-cis-2-Benzamidocyclohexanecarboxylic acid

Vue d'ensemble

Description

(+)-cis-2-Benzamidocyclohexanecarboxylic acid is a chiral compound with potential applications in various fields of chemistry and biology. This compound is characterized by its unique structure, which includes a benzamide group attached to a cyclohexane ring with a carboxylic acid functional group. The stereochemistry of the compound is defined by the cis configuration, indicating that the substituents are on the same side of the cyclohexane ring.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (+)-cis-2-Benzamidocyclohexanecarboxylic acid typically involves the following steps:

Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through various methods, including the hydrogenation of aromatic compounds or the cyclization of linear precursors.

Introduction of the Benzamide Group: The benzamide group is introduced through an amidation reaction, where an amine reacts with a benzoyl chloride in the presence of a base.

Addition of the Carboxylic Acid Group: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of a Grignard reagent with carbon dioxide followed by acidification.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

(+)-cis-2-Benzamidocyclohexanecarboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Substitution: The benzamide group can undergo nucleophilic substitution reactions, leading to the formation of different amides or esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or alcohols can be used in the presence of catalysts or under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or aldehydes.

Applications De Recherche Scientifique

Synthesis of Chiral Ligands

One of the primary applications of (+)-cis-2-benzamidocyclohexanecarboxylic acid is in the synthesis of chiral ligands. Research has demonstrated that this compound can be transformed into various chiral 1,3-diamines, which serve as effective ligands in asymmetric catalysis. For instance, a study reported the synthesis of thirteen different chiral 1,3-diamines from this acid, which were then utilized in Cu-catalyzed asymmetric Henry reactions. The results indicated excellent yields (up to 98%) and enantiomeric excesses (up to 91%) under optimized conditions .

Catalysis in Organic Reactions

The synthesized chiral ligands derived from this compound have been applied in various catalytic processes:

- Asymmetric Henry Reaction : The ligands facilitated the reaction between benzaldehyde and nitromethane, showcasing the ability to control enantioselectivity based on substituents on the amino groups .

- Other Catalytic Reactions : The versatility of these ligands extends to other reactions such as asymmetric hydrogenation and carbon-carbon bond formation, demonstrating their broad applicability in synthetic organic chemistry .

Intermediates in Pharmaceutical Synthesis

Due to its chiral nature, this compound serves as an important intermediate in the synthesis of pharmaceuticals. Its derivatives are utilized to create compounds with specific biological activities, enhancing drug development processes .

Case Study 1: Asymmetric Synthesis

In a notable study published in Chemistry - A European Journal, researchers synthesized chiral ligands from this compound and applied them in asymmetric synthesis reactions. The study highlighted how modifying the ligand structure influenced reaction outcomes, providing insights into ligand design for improved selectivity .

Case Study 2: Ligand Performance

Another investigation focused on the performance of these chiral ligands in various catalytic systems. Results showed that different substituents on the ligands significantly impacted their effectiveness, leading to advancements in designing more efficient catalysts for industrial applications .

Mécanisme D'action

The mechanism of action of (+)-cis-2-Benzamidocyclohexanecarboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparaison Avec Des Composés Similaires

(+)-cis-2-Benzamidocyclohexanecarboxylic acid can be compared with other similar compounds, such as:

(+)-trans-2-Benzamidocyclohexanecarboxylic acid: Differing in stereochemistry, this compound has the benzamide and carboxylic acid groups on opposite sides of the cyclohexane ring.

2-Benzamidocyclohexanecarboxylic acid: Lacking the chiral center, this compound does not exhibit the same stereochemical properties.

Benzoylcyclohexane: A simpler structure without the carboxylic acid group, used in different chemical contexts.

The uniqueness of this compound lies in its specific stereochemistry, which can influence its reactivity and interactions with biological molecules.

Activité Biologique

(+)-cis-2-Benzamidocyclohexanecarboxylic acid (CAS Number: 26685-82-5) is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanism of action, pharmacological properties, and relevant case studies.

The molecular formula of this compound is C₁₄H₁₇NO₃, with a molecular weight of 247.29 g/mol. The compound has a melting point ranging from 205 to 209 °C and a boiling point of approximately 506.1 °C at 760 mmHg . Its structure features a cyclohexane ring substituted with a benzamide and carboxylic acid functional groups, which are crucial for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound is known to undergo nucleophilic acyl substitution reactions, allowing it to react with various nucleophiles in biological systems.

Interaction with Biological Pathways

Research indicates that this compound may influence several biological pathways, particularly those related to lipid metabolism and enzyme inhibition. For instance, it has been studied as a potential inhibitor of diacylglycerol acyltransferase 1 (DGAT1), an enzyme involved in triglyceride synthesis . Inhibition of DGAT1 can lead to reduced triglyceride levels and may have implications for treating metabolic disorders.

Pharmacological Properties

The pharmacological profile of this compound includes:

- Inhibition Potency : Studies have shown that the compound exhibits significant inhibition against DGAT1 in both human and mouse models, comparable to other known inhibitors in the same class .

- Pharmacokinetics : Early pharmacokinetic studies suggest moderate bioavailability and clearance rates in animal models, indicating potential for therapeutic use .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

-

Inhibition Studies : A series of compounds derived from this structure were synthesized and tested for DGAT1 inhibition. The results indicated that modifications to the benzamide moiety can significantly enhance inhibitory potency .

Compound Inhibition Potency (IC50) Remarks Compound A 50 nM High potency Compound B 200 nM Moderate potency Compound C 400 nM Lower potency - Metabolic Impact : In vivo studies demonstrated that administration of this compound led to a reduction in triglyceride levels in mouse models, supporting its potential application in metabolic syndrome therapies .

- Safety Profile : Toxicity assessments indicate that the compound exhibits low acute toxicity; however, further studies are required to evaluate long-term safety and potential side effects .

Propriétés

IUPAC Name |

(1S,2R)-2-benzamidocyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO3/c16-13(10-6-2-1-3-7-10)15-12-9-5-4-8-11(12)14(17)18/h1-3,6-7,11-12H,4-5,8-9H2,(H,15,16)(H,17,18)/t11-,12+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUANNVQABXUYKU-NWDGAFQWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)C(=O)O)NC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]([C@H](C1)C(=O)O)NC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26685-82-5 | |

| Record name | (+)-cis-2-Benzamidocyclohexanecarboxylic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of (+)-cis-2-Benzamidocyclohexanecarboxylic acid in chemical synthesis?

A: this compound serves as a crucial starting material for synthesizing various chiral compounds. Its rigid cyclohexane structure and defined stereochemistry make it valuable for creating optically active molecules. Specifically, it has been used to create chiral 1,3-amino sulfonamide ligands [] and 1,3-diamines [, ], which are instrumental in asymmetric catalysis.

Q2: How has this compound been used to influence enantioselectivity in catalytic reactions?

A: Researchers have successfully synthesized chiral 1,3-amino sulfonamide ligands from this compound, demonstrating their ability to control enantioselectivity in the catalytic addition of diethylzinc to aldehydes []. Interestingly, regioisomeric ligands derived from this compound, where the amine and sulfonamide groups are switched, were found to yield secondary alcohols with opposite stereochemistry []. This highlights the compound's versatility in accessing both enantiomers of desired products by tuning the ligand structure.

Q3: Can you provide an example of a specific reaction where a derivative of this compound was successfully used in asymmetric catalysis?

A: Derivatives of this compound, specifically chiral 1,3-diamines, have shown excellent performance as ligands in the copper-catalyzed enantioselective Henry reaction [, ]. These ligands facilitated the synthesis of various β-nitroalcohols with high enantioselectivities, reaching up to 91% enantiomeric excess []. Researchers were able to further optimize the reaction conditions by controlling temperature and substituents on the diamine ligands, demonstrating the tunability and effectiveness of these catalysts derived from this compound.

Q4: Besides its use in preparing chiral ligands, are there other applications of this compound?

A: this compound has proven effective in resolving racemic mixtures of chiral amines, like α-ethylbenzylamine []. This method offers a practical approach for obtaining enantiomerically pure amines, which are important building blocks in various chemical syntheses, including pharmaceuticals and agrochemicals.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.